molecular formula C13H12FNO2 B5819544 N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide

カタログ番号 B5819544
分子量: 233.24 g/mol
InChIキー: UPLLFPSBIXCOIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide, also known as BMS-986177, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). It has been developed as a potential treatment for autoimmune diseases and B-cell malignancies.

作用機序

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, it has demonstrated antitumor activity in preclinical models of B-cell lymphomas and leukemias. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in various biological processes. However, its high potency may also pose challenges in interpreting the results of experiments, as non-specific effects cannot be ruled out. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide may have off-target effects on other kinases, which should be taken into consideration when designing experiments.

将来の方向性

There are several potential future directions for the development of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide in patients with autoimmune diseases and B-cell malignancies. Second, the combination of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide with other targeted therapies may enhance its efficacy and broaden its therapeutic potential. Third, further studies are needed to elucidate the role of BTK in other biological processes and diseases, which may lead to the identification of new therapeutic targets.
Conclusion:
In conclusion, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a novel and potent inhibitor of BTK with promising therapeutic potential for autoimmune diseases and B-cell malignancies. Its synthesis has been optimized to produce high yields of pure compound, and it has been extensively studied in preclinical models. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, and it has shown favorable biochemical and physiological effects in preclinical studies. While there are some limitations to its use in lab experiments, there are also several potential future directions for its development.

合成法

The synthesis of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the introduction of the cyclopropyl and fluoro groups. The final step involves the coupling of the carboxamide group to the benzofuran ring. The synthesis has been optimized to produce high yields of pure N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide.

科学的研究の応用

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. It has shown potent activity against BTK and has demonstrated efficacy in reducing disease activity in animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical models of B-cell lymphomas and leukemias.

特性

IUPAC Name

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-7-9-3-2-4-10(14)12(9)17-11(7)13(16)15-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLFPSBIXCOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。